molecular formula C22H13F3N2O3 B2960882 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 313379-32-7

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2960882
CAS No.: 313379-32-7
M. Wt: 410.352
InChI Key: RSNNTFXIKZSNRI-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a unique structure combining isoindoline and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
  • 1,3-dioxoisoindolin-2-yl pivalate

Uniqueness

Compared to similar compounds, 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)14-4-3-5-15(12-14)26-19(28)13-8-10-16(11-9-13)27-20(29)17-6-1-2-7-18(17)21(27)30/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNNTFXIKZSNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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